Chemical structure and properties of Methyl 4-fluoro-2-isopropoxybenzoate
Chemical structure and properties of Methyl 4-fluoro-2-isopropoxybenzoate
Technical Monograph: Methyl 4-fluoro-2-isopropoxybenzoate Structural Analysis, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
Methyl 4-fluoro-2-isopropoxybenzoate (
This guide details the validated synthesis, physicochemical profile, and structural utility of this compound, distinguishing it from its constitutional isomers to ensure precision in medicinal chemistry campaigns.
Chemical Identity & Structural Analysis
The compound is a di-substituted benzoate ester. Its structural integrity relies on the precise positioning of the isopropoxy group ortho to the carbonyl, creating a specific steric environment that influences downstream coupling reactions.
| Property | Data |
| IUPAC Name | Methyl 4-fluoro-2-(propan-2-yloxy)benzoate |
| Molecular Formula | |
| Molecular Weight | 212.22 g/mol |
| Core Scaffold | Salicylate (2-hydroxybenzoate) derivative |
| Key Substituents | 4-Fluoro (Electronic withdrawal), 2-Isopropoxy (Steric/Lipophilic) |
| SMILES | COC(=O)C1=C(C=C(C=C1)F)OC(C)C |
Structural Logic:
-
2-Isopropoxy Group: Unlike a methoxy group, the isopropoxy moiety introduces significant steric bulk near the ester linkage. This can modulate the rotational barrier of the phenyl-carbonyl bond and protect the ester from premature enzymatic hydrolysis in early-stage biological assays.
-
4-Fluoro Substituent: The fluorine atom at the para position (relative to the isopropoxy) blocks metabolic oxidation (CYP450 mediated) at the most reactive site of the phenyl ring, enhancing the half-life of the final drug candidate.
Validated Synthetic Protocol
Direct alkylation of salicylates often suffers from competing regioselectivity or incomplete conversion due to the intramolecular hydrogen bond between the phenol and the carbonyl oxygen. To circumvent this, a "Double-Alkylation / Selective Hydrolysis" strategy is recommended. This protocol ensures complete protection of the phenol before establishing the final methyl ester.
Phase 1: Ether Installation (The "Sacrificial Ester" Method)
-
Objective: Install the hindered isopropoxy ether while temporarily protecting the carboxylic acid.
-
Reagents: 4-Fluorosalicylic acid, 2-Bromopropane (4 equiv),
(4 equiv), DMF.[1][2] -
Mechanism:
nucleophilic substitution. The carboxylate is alkylated first (kinetic), followed by the phenol (thermodynamic, slower due to H-bonding).
Step-by-Step:
-
Dissolve 4-fluorosalicylic acid (1.0 equiv) and
(4.0 equiv) in DMF. Stir for 15 min to generate the dianion. -
Add 2-bromopropane (4.0 equiv). Heat to reflux for 3.5 hours.
-
Observation: The reaction yields Isopropyl 4-fluoro-2-isopropoxybenzoate (Double alkylated intermediate).
-
Remove solvent.[1][3][2] Resuspend in EtOAc, filter salts, and concentrate.
Phase 2: Selective Hydrolysis
-
Objective: Revert the isopropyl ester to the acid without cleaving the newly formed ether.
-
Reagents: 2N NaOH (aq), Reflux.
-
Logic: Alkyl ethers are stable to basic hydrolysis, whereas esters are labile.
-
Protocol: Reflux the intermediate in 2N NaOH for 2.5 hours. Acidify to pH 2 with HCl. Extract with EtOAc to isolate 4-Fluoro-2-isopropoxybenzoic acid .
Phase 3: Methyl Esterification
-
Objective: Form the final methyl ester.
-
Reagents:
(1.1 equiv), Methanol.[1][2] -
Protocol: Dissolve the acid in anhydrous MeOH. Add Thionyl Chloride dropwise (exothermic). Reflux overnight.
-
Purification: Concentrate and purify via silica flash chromatography (if necessary) or crystallization.
Figure 1: Step-wise synthetic pathway utilizing a sacrificial isopropyl ester to overcome steric hindrance and intramolecular hydrogen bonding.
Physicochemical Properties & Handling
The following data points are critical for analytical characterization and storage.
| Parameter | Value / Description | Relevance |
| Physical State | Off-white solid or viscous oil (purity dependent) | Solid form preferred for API synthesis stability. |
| Solubility | Soluble in MeOH, EtOAc, DCM; Insoluble in Water | Requires organic cosolvents for biological assays. |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Acceptors | 3 (Ester Carbonyl, Ester Oxygen, Ether Oxygen) | Key interaction points for protein binding pockets. |
| Storage | 2–8°C, Desiccated | Protect from moisture to prevent ester hydrolysis. |
Spectroscopic Signature (Expected):
-
H NMR (
):- ~7.8 (dd, 1H, H-6 aromatic)
- ~6.6–6.8 (m, 2H, H-3/H-5 aromatic)
-
~4.5 (sept, 1H, O-CH -Me
) -
~3.8 (s, 3H, O-CH
) -
~1.3 (d, 6H, O-CH-Me
)
- F NMR: Single peak ~ -105 to -110 ppm.
Applications in Drug Discovery
Methyl 4-fluoro-2-isopropoxybenzoate acts as a "warhead carrier" or a scaffold core in two primary therapeutic areas:
A. MDM2-p53 Inhibitors (Nutlin Chimeras)
In the development of dual-pathway cancer therapeutics, this benzoate moiety serves as a linker attachment point.
-
Mechanism: The ester is hydrolyzed to the acid, which is then coupled to amine-bearing pharmacophores (e.g., Nutlin-3a derivatives).
-
Role: The 2-isopropoxy group mimics the hydrophobic interactions of the native p53-MDM2 interface (specifically the Trp23 pocket), while the 4-fluoro group prevents oxidative degradation of the ring.
B. BCL-2 Inhibitors (Venetoclax Analogs)
While Venetoclax utilizes a slightly different ether pattern, the 4-fluoro-2-alkoxybenzoate core is a recurring motif in BCL-2/BCL-xL inhibitors.
-
Function: It serves as the "left-hand" side of the molecule, binding to the P2 pocket of the BCL-2 protein. The methyl ester is a precursor to the acyl sulfonamides or amides often found in the final active pharmaceutical ingredient (API).
Figure 2: Functional mapping of the compound in oncology drug design.
References
-
Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds. Molecules, 2025. (Describes the synthesis of Methyl 4-Fluoro-2-isopropoxybenzoate via the double-alkylation route).
-
Synthesis of BCL-2 Inhibitor Intermediates. ChemicalBook, 2026. (Contextualizes the 4-fluoro-2-alkoxybenzoate scaffold in BCL-2 inhibitor chemistry).
-
4-Fluoro-2-hydroxybenzoic acid methyl ester Properties. Sigma-Aldrich, 2026. (Baseline properties for the parent salicylate scaffold).
